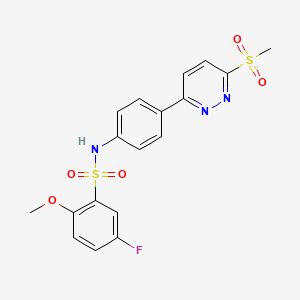

![molecular formula C8H6BrNS B2897553 7-Bromobenzo[b]thiophen-2-amine CAS No. 547766-28-9](/img/structure/B2897553.png)

7-Bromobenzo[b]thiophen-2-amine

Vue d'ensemble

Description

7-Bromobenzo[b]thiophen-2-amine is an organic compound with the molecular formula C8H6BrNS. It has a molecular weight of 228.11 g/mol . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-bromo-1-benzothiophene-2-carboxylic acid with N,N-diisopropylethylamine in DMF . The reaction conditions include a temperature range of 0 - 8℃ .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring substituted with a bromine atom at the 7th position and an amine group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, thiophene derivatives in general have been reported to undergo various types of reactions. For instance, they can participate in condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a high GI absorption, BBB permeant, and various inhibitory properties . It also has a Log Kp (skin permeation) of -5.36 cm/s and a Lipophilicity Log Po/w (iLOGP) of 2.03 .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

7-Bromobenzo[b]thiophen-2-amine serves as a precursor for the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes. These compounds exhibit antioxidant properties through various assays, highlighting their potential in reducing oxidative stress and related diseases. The structure-activity relationships (SARs) established provide insights into the impact of substituent positioning and the presence of pyridine rings on antioxidant efficacy (Queiroz et al., 2007).

Antimicrobial Activities

The compound's derivatives demonstrate promising antimicrobial activity. For instance, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives synthesized from this compound showed significant antimicrobial effects against various bacterial and fungal strains, suggesting a potential for developing new antibacterial and antifungal agents (Kaneria et al., 2016).

Catalysis and Organic Synthesis

This compound is utilized in palladium-catalyzed amination reactions to prepare diarylamines, demonstrating its versatility in organic synthesis. These reactions underline the compound's utility in constructing complex organic molecules, which could be pivotal in pharmaceutical development and material science (Queiroz et al., 2004).

Antitumor Activity

Optically active thiourea derivatives synthesized from this compound and their 2-aminobenzothiazole derivatives have been evaluated for antitumor activity, exhibiting significant efficacy against various cancer cell lines. These findings open new avenues for the development of anticancer agents based on benzothiazole scaffolds (Manjula et al., 2009).

Antitubercular Agents

The synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides from this compound derivatives has shown potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. These compounds represent a promising class of antitubercular agents, highlighting the compound's potential in addressing global health challenges related to tuberculosis (Pulipati et al., 2016).

Safety and Hazards

Orientations Futures

While specific future directions for 7-Bromobenzo[b]thiophen-2-amine are not mentioned in the search results, research on thiophene derivatives is an active field. These compounds have potential applications in medicinal chemistry and material science . They are also being studied for their potential as visible-light organophotocatalysts .

Mécanisme D'action

Target of Action

7-Bromobenzo[b]thiophen-2-amine is a derivative of thiophene, a class of heterocyclic compounds known to possess a wide range of therapeutic properties . These compounds are known to interact with various biological and physiological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Based on the known actions of thiophene derivatives, it can be inferred that the compound interacts with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of therapeutic properties associated with thiophene derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Propriétés

IUPAC Name |

7-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOLPUNYIVAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)

![N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide](/img/structure/B2897473.png)

![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)